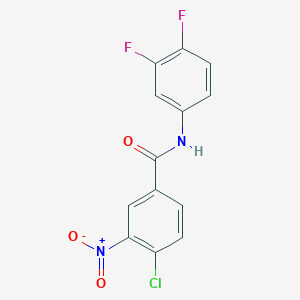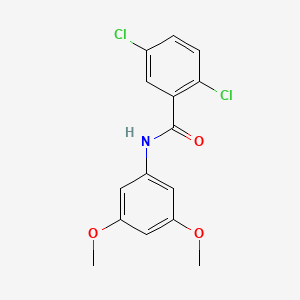
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in cancer treatment and as a tool for studying the role of certain proteins in the body. In
作用机制
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide functions as a competitive inhibitor of Hsp90 by binding to the ATP-binding site of the protein. This prevents the binding of ATP and subsequent conformational changes necessary for the chaperone activity of Hsp90. The inhibition of Hsp90 by 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide leads to the degradation of client proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have potent anti-cancer effects in vitro and in vivo. In addition to its role in inhibiting Hsp90, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to inhibit the activity of other chaperone proteins, such as Hsp70 and Grp94. 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to have anti-inflammatory effects, as it inhibits the activity of the pro-inflammatory protein NF-κB.
实验室实验的优点和局限性
One advantage of using 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for Hsp90 and other chaperone proteins. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations.
未来方向
One potential future direction for 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is its use in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. This could potentially enhance the anti-cancer effects of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide and reduce the likelihood of drug resistance. Additionally, further research could be done to explore the potential therapeutic applications of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide in other diseases, such as neurodegenerative disorders or autoimmune diseases.
In conclusion, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment and as a tool for studying the role of chaperone proteins in the body. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable compound for scientific research.
合成方法
The synthesis of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 3,5-dimethoxyaniline to form the final product, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide. The purity of the compound can be improved through recrystallization or column chromatography.
科学研究应用
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have promising effects in cancer treatment, specifically in inhibiting the activity of the protein Hsp90. Hsp90 is a chaperone protein that plays a crucial role in the folding and stability of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins and ultimately result in cancer cell death. 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been used as a tool for studying the role of Hsp90 in other cellular processes, such as the regulation of steroid hormone receptors.
属性
IUPAC Name |
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)13-5-9(16)3-4-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJAWDNQGAILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)

![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)

![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)
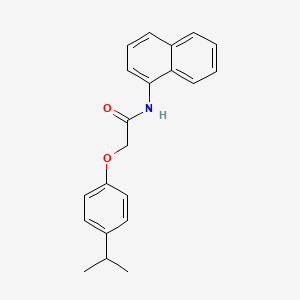
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5790662.png)
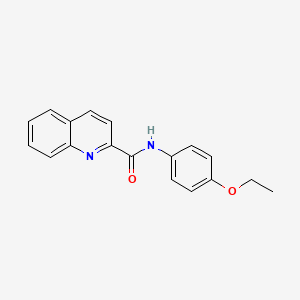
![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)
![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
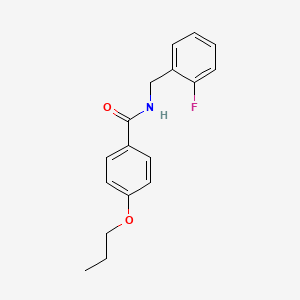
![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)
